molecular formula C12H27N3Sn B092828 Tributyltin azide CAS No. 17846-68-3

Tributyltin azide

Cat. No.: B092828
CAS No.: 17846-68-3
M. Wt: 332.07 g/mol
InChI Key: JKVRTUCVPZTEQZ-UHFFFAOYSA-N
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Description

PD-144550, also known as ®-3-(aminomethyl)-5-methylhexanoic acid, is a compound that has garnered interest in various scientific fields. It is a derivative of pregabalin, a well-known medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.

Biochemical Analysis

Biochemical Properties

Tributyltin azide has shown antihypertensive activity and the ability to inhibit fatty acid synthesis . It has also been shown to have biological properties, such as the coordination of proteins and enzymes .

Cellular Effects

This compound has been found to have effects on various types of cells. For instance, it has been shown to cause extensive axon degeneration and neuronal death in sensory dorsal root ganglion (DRG) neurons . It also increases both cytosolic and mitochondrial calcium levels, disrupts mitochondrial dynamics, decreases neuronal ATP levels, and leads to the activation of calpains .

Molecular Mechanism

This compound is synthesized by the salt metathesis reaction of tributyltin chloride and sodium azide . It is a reagent used in the synthesis of tetrazoles, which in turn are used to generate angiotensin II receptor antagonists .

Temporal Effects in Laboratory Settings

It is known that Tributyltin, a related compound, can induce responses at very low concentrations and these effects have been observed in both molluscs and fish species .

Dosage Effects in Animal Models

A single intratumor or intravenous administration of a related α-emitting molecule to the A549 (human lung cancer) cell-bearing xenograft mouse model, at a low dose (70 kBq), could suppress tumor growth without inducing adverse effects .

Metabolic Pathways

Tributyltin, a related compound, is known to impact reproductive and metabolic pathways primarily through interaction with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) nuclear receptors .

Transport and Distribution

Tributyltin, a related compound, is known to be highly toxic and have penetrating odors .

Subcellular Localization

Tributyltin, a related compound, is known to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) nuclear receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-144550 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of PD-144550 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PD-144550 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

PD-144550 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PD-144550 is similar to other compounds such as pregabalin and gabapentin. it is unique in its specific stereochemistry, which may result in different biological activities and therapeutic effects. Similar compounds include:

PD-144550’s uniqueness lies in its specific R-enantiomer configuration, which may offer distinct advantages in certain therapeutic applications .

Properties

IUPAC Name

tributylstannanylium;azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVRTUCVPZTEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17846-68-3
Record name Azidotributylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17846-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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